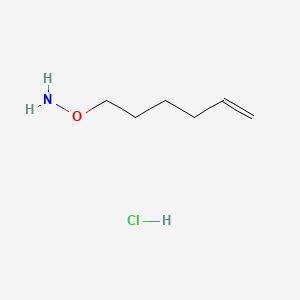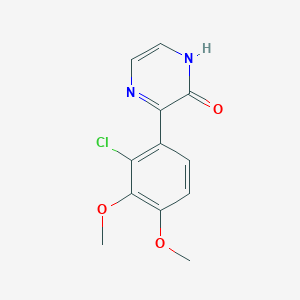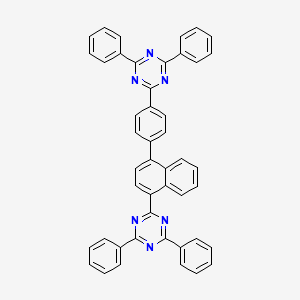
4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a phenyl group, a methyl group, and a dimethylaminoethylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine typically involves the reaction of 2-phenyl-4,6-dimethylpyrimidine with N,N-dimethylaminoethylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethylthio group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Halogenated or alkoxylated pyrimidine derivatives
Aplicaciones Científicas De Investigación
4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound’s ability to interact with nucleic acids can contribute to its antimicrobial and antiviral activities.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylthiazole
- 4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylbenzimidazole
- 4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylquinoline
Uniqueness
4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
887584-78-3 |
|---|---|
Fórmula molecular |
C17H23N3S |
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(6-methyl-2-phenylpyrimidin-4-yl)sulfanylethanamine |
InChI |
InChI=1S/C17H23N3S/c1-4-20(5-2)11-12-21-16-13-14(3)18-17(19-16)15-9-7-6-8-10-15/h6-10,13H,4-5,11-12H2,1-3H3 |
Clave InChI |
FNYFDPVXBQYTPS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCSC1=NC(=NC(=C1)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)

![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)

![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)

